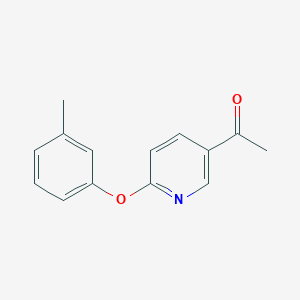

1-(6-(M-Tolyloxy)pyridin-3-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[6-(3-methylphenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-4-3-5-13(8-10)17-14-7-6-12(9-15-14)11(2)16/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCKYKKYRXVXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=NC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies and Chemical Derivatization of 1 6 M Tolyloxy Pyridin 3 Yl Ethan 1 One

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.in For 1-(6-(m-tolyloxy)pyridin-3-yl)ethan-1-one, two primary disconnection strategies emerge as the most logical and efficient.

The first and most prominent disconnection (Route A) involves cleaving the C-O ether bond. This is a common strategy for aryl ethers and leads to two key synthons: a nucleophilic m-cresol (B1676322) derivative and an electrophilic pyridine (B92270) ring bearing an acetyl group. The corresponding real-world precursors would be m-cresol and a 1-(6-halopyridin-3-yl)ethan-1-one, such as 1-(6-chloropyridin-3-yl)ethan-1-one. This approach is advantageous as it allows for the late-stage introduction of the tolyloxy moiety.

A second viable disconnection (Route B) breaks the C-C bond between the acetyl group and the pyridine ring. This strategy would involve a precursor such as 6-(m-tolyloxy)pyridine-3-carbonitrile or a related carboxylic acid derivative, which could then be converted to the final ketone. This route might be considered if the acetyl group interferes with the formation of the ether linkage or if the 6-(m-tolyloxy)pyridine core is more readily assembled first.

These two primary disconnections form the foundation for developing the synthesis routes discussed in the following sections.

Development of Primary Synthesis Routes

Based on the retrosynthetic analysis, several primary synthesis routes can be developed, primarily focusing on the formation of the key aryl-pyridyl ether bond.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-O bonds in the synthesis of diaryl ethers. nih.gov The Buchwald-Hartwig amination protocol has been extended to include the coupling of alcohols and phenols with aryl halides. For the synthesis of this compound, this approach would involve the reaction of 1-(6-halopyridin-3-yl)ethan-1-one with m-cresol.

The general reaction scheme is as follows:

Reactants : 1-(6-chloropyridin-3-yl)ethan-1-one and m-cresol.

Catalyst System : A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is typically used.

Ligand : A bulky, electron-rich phosphine (B1218219) ligand is crucial for catalytic activity. Ligands like Xantphos or Josiphos have proven effective in similar couplings involving pyridyl substrates. google.comgoogle.com

Base : A non-nucleophilic base, such as K₃PO₄ or Cs₂CO₃, is required to deprotonate the phenol.

Solvent : Anhydrous, aprotic polar solvents like toluene, dioxane, or DMF are commonly employed.

This method offers high functional group tolerance and generally provides good to excellent yields, making it a robust choice for this transformation.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a classic and highly effective method for forming bonds to electron-deficient aromatic rings, such as pyridine. youtube.com The pyridine nitrogen acts as a strong electron-withdrawing group, activating the positions ortho (2- and 6-) and para (4-) to nucleophilic attack. youtube.com In the case of this compound, the tolyloxy group is at the 6-position, making SNAr a highly favorable synthetic route.

The synthesis would proceed by reacting a 1-(6-halopyridin-3-yl)ethan-1-one (where the halogen is typically Cl or F) with the alkali metal salt of m-cresol (m-cresolate).

The key steps are:

Formation of the Nucleophile : m-cresol is deprotonated using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the more nucleophilic m-cresolate.

Substitution Reaction : The m-cresolate then attacks the C-6 position of the pyridine ring, displacing the halide leaving group through an addition-elimination mechanism that proceeds via a negatively charged Meisenheimer-like intermediate. youtube.comyoutube.com The aromaticity of the pyridine ring is temporarily disrupted during this process and then restored upon elimination of the halide ion. youtube.com

This strategy is often cost-effective and operationally simple, avoiding the need for expensive transition metal catalysts and ligands.

Functionalization of Precursor Molecules

An alternative to the above strategies involves constructing the 6-(m-tolyloxy)pyridine core first, followed by the introduction of the acetyl group at the 3-position. This approach aligns with the second retrosynthetic disconnection (Route B).

For instance, one could begin with 2-chloro-5-bromopyridine. An SNAr reaction with potassium m-cresolate would regioselectively displace the chlorine at the 2-position to yield 2-(m-tolyloxy)-5-bromopyridine. The bromine at the 5-position is significantly less reactive towards SNAr. From this intermediate, the acetyl group can be installed using various methods, such as:

Metal-halogen exchange followed by reaction with an acetylating agent : Reacting the bromo-intermediate with n-butyllithium followed by N,N-dimethylacetamide.

Palladium-catalyzed cross-coupling : A Stille or Suzuki coupling with a suitable acetyl-bearing organometallic reagent.

This route offers flexibility and can be advantageous if the starting halopyridines are more readily available or if the acetyl group is incompatible with the conditions required for the etherification step.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing costs and reaction times. For the synthesis of this compound, several parameters can be systematically varied for both the Palladium-catalyzed and SNAr routes.

For the Palladium-Catalyzed Cross-Coupling , key variables include the choice of palladium precursor, ligand, base, and solvent. A hypothetical optimization study is presented below.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 110 | 45 |

| 2 | Pd₂(dba)₃ (1) | Xantphos (2.5) | K₃PO₄ (3) | DMF | 85 | 92 |

| 3 | Pd(acac)₂ (1.5) | Josiphos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 88 |

| 4 | Pd₂(dba)₃ (1) | Xantphos (2.5) | NaOtBu (2) | Toluene | 100 | 75 |

This is an interactive data table based on typical findings in related literature. google.comgoogle.com

For the SNAr strategy , optimization would focus on the base used to generate the nucleophile, the solvent, and the reaction temperature.

| Entry | Reactant | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-(6-Cl-pyridin-3-yl)ethanone | NaH (1.1) | THF | 65 | 12 | 70 |

| 2 | 1-(6-Cl-pyridin-3-yl)ethanone | K₂CO₃ (2) | DMF | 120 | 8 | 85 |

| 3 | 1-(6-F-pyridin-3-yl)ethanone | NaH (1.1) | DMF | 80 | 4 | 95 |

| 4 | 1-(6-Cl-pyridin-3-yl)ethanone | KOtBu (1.2) | DMSO | 100 | 6 | 91 |

This is an interactive data table based on established principles of SNAr reactions.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The generation of a chemical library based on the this compound scaffold involves systematic modifications to probe the chemical space around the lead molecule. The primary points of modification are the phenoxy ring, the acetyl functional group, and the central pyridine core.

Key modifications include:

Positional Isomerism: Moving the methyl group on the tolyl ring to the ortho or para positions can probe the effect of steric hindrance and electronic distribution.

Substitution Variation: Introducing different electron-donating (e.g., methoxy, amino) or electron-withdrawing (e.g., halogen, cyano, nitro) groups onto the phenyl ring can systematically alter the electronic properties of the diaryl ether bond and the ring itself. SAR studies on other diaryl ether series have shown that the presence of a chlorine or hydroxyl group can significantly enhance biological activity. nih.gov

Ring Variation: Replacing the phenyl ring with other aromatic systems (e.g., naphthyl, quinolinyl) or heterocyclic rings (e.g., pyridyl, thienyl) can explore different spatial arrangements and potential new interactions.

Table 1: Proposed Modifications of the M-Tolyloxy Moiety

| Modification Type | R Group Variation (Example) | Rationale |

|---|---|---|

| Positional Isomerism | o-tolyl, p-tolyl | Investigate steric and electronic effects of methyl group position. |

| Electronic Modification | 4-Chloro, 4-Methoxy, 4-Cyano | Modulate electron density and hydrogen bonding potential. |

| Steric Bulk | 3,5-Dimethylphenyl, tert-butylphenyl | Probe the size of the target's binding pocket. |

| Ring System Variation | Naphthyl, Thienyl | Explore alternative aromatic systems for enhanced binding. |

The acetyl group is a key feature, likely acting as a hydrogen bond acceptor. Its modification or replacement with bioisosteres can significantly impact binding affinity and metabolic stability.

Common synthetic transformations of the acetyl group include:

Reduction: Reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride (B1222165) introduces a hydrogen bond donor and a chiral center.

Oxidation/Rearrangement: A Baeyer-Villiger oxidation can convert the ketone to an acetate (B1210297) ester, altering its electronic and steric profile.

Chain Homologation: Reaction with Wittig reagents can extend the carbon chain or introduce unsaturation.

Bioisosteric Replacement: The acetyl group can be replaced with a variety of functional groups that mimic its size, shape, and electronic properties while offering different chemical characteristics. drughunter.com This is a powerful strategy to improve metabolic stability or fine-tune binding interactions. cambridgemedchemconsulting.com Examples include replacement with amides, sulfonamides, or five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles. cambridgemedchemconsulting.com The synthesis of these analogs would involve preparing the corresponding 6-(m-tolyloxy)nicotinic acid or nitrile as a key intermediate.

Table 2: Proposed Modifications and Bioisosteric Replacements for the Acetyl Group

| Modification Type | Resulting Functional Group | Synthetic Approach | Rationale |

|---|---|---|---|

| Reduction | Secondary Alcohol | NaBH₄ reduction | Introduce H-bond donor; explore chirality. |

| Reductive Amination | Amine | Na(CN)BH₃, NH₄OAc | Introduce basic center and H-bond donor. |

| Conversion | Oxime | Reaction with hydroxylamine | Alter geometry and H-bonding capacity. |

| Bioisosteric Replacement | Carboxamide | From corresponding carboxylic acid | Mimic H-bond acceptor, improve metabolic stability. |

| Bioisosteric Replacement | 1,2,4-Oxadiazole | From nitrile intermediate | Introduce metabolically stable amide isostere. cambridgemedchemconsulting.com |

The central pyridine ring serves as the scaffold, and its substitution pattern is critical for the orientation of the other functional groups. The existing substituents—an activating alkoxy group at position 6 and a deactivating acetyl group at position 3—will direct further substitutions. masterorganicchemistry.com The oxygen of the ether is an activating ortho-, para-director, while the acetyl group is a deactivating meta-director. Their combined influence makes position 5 the most likely site for electrophilic aromatic substitution, with position 4 being less favored.

Synthetic strategies for modifying the pyridine ring include:

Electrophilic Aromatic Substitution: Halogenation (e.g., with NBS or NCS) or nitration can be attempted, with substitution expected primarily at the C5 position. These new functional groups can then serve as handles for further derivatization, for instance, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Modification of Precursors: A more versatile approach involves using pre-substituted pyridine building blocks in the initial synthesis. For example, starting with derivatives of 5-bromo-2-chloropyridine (B1630664) would allow for the introduction of a wide variety of substituents at the 5-position via cross-coupling before or after the installation of the aryloxy and acetyl groups.

Core Ring Modification: In some SAR campaigns, replacing the central pyridine core with other heterocycles like pyrazine (B50134) or pyrimidine (B1678525) can lead to novel scaffolds with improved properties. researchgate.net

Table 3: Proposed Substitutions on the Pyridine Ring

| Position | Substituent (Example) | Synthetic Method | Rationale |

|---|---|---|---|

| C5 | -Br, -Cl | Electrophilic Halogenation (NBS, NCS) | Introduce handle for further cross-coupling reactions. |

| C5 | -NO₂ | Nitration (HNO₃/H₂SO₄) | Introduce electron-withdrawing group; can be reduced to an amine. |

| C5 | -CH₃, -Phenyl | Suzuki Coupling (from C5-Br analog) | Explore impact of steric bulk and lipophilicity. |

| C4 | -Cl, -F | Via lithiation/electrophilic quench (challenging) | Investigate less accessible positions to probe binding pocket. |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 6 M Tolyloxy Pyridin 3 Yl Ethan 1 One

Mechanistic Investigations of Key Synthetic Steps

The synthesis of 1-(6-(m-tolyloxy)pyridin-3-yl)ethan-1-one typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This key step involves the displacement of a suitable leaving group (e.g., a halide) from the 6-position of a 1-(6-halopyridin-3-yl)ethan-1-one derivative by the m-cresolate anion. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the acetyl group at the 3-position facilitates this reaction by stabilizing the negatively charged intermediate. pearson.comyoutube.com

The SNAr reaction is generally accepted to proceed through a two-step addition-elimination mechanism, although some concerted pathways have been proposed for certain systems. nih.govnih.gov In the case of this compound synthesis, the reaction would likely follow the more common stepwise pathway.

The rate-determining step is typically the initial nucleophilic attack of the m-cresolate on the C6 carbon of the pyridine ring. The transition state for this step (TS1) involves the partial formation of the C-O bond and the localization of negative charge on the pyridine ring. Computational studies, such as those using Density Functional Theory (DFT), on similar SNAr reactions involving pyridine derivatives have shown that the transition state is highly polar, with significant charge separation. researchgate.net The geometry of the transition state would show the incoming nucleophile approaching the pyridine ring out of the plane, leading to a distortion of the aromatic system.

The second transition state (TS2) corresponds to the expulsion of the leaving group from the intermediate, which is generally a lower energy barrier process.

Table 1: Calculated Energy Barriers for a Model SNAr Reaction Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar reactions.

| Step | Transition State | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | TS1 | 15-25 |

The key intermediate in the SNAr synthesis of this compound is a negatively charged species known as a Meisenheimer complex. pearson.combris.ac.ukresearchgate.net This intermediate is formed by the addition of the m-cresolate nucleophile to the pyridine ring, temporarily disrupting its aromaticity. libretexts.org

The negative charge in the Meisenheimer complex is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitrogen atom and the acetyl group at the 3-position through resonance. The stability of this intermediate is a crucial factor in the feasibility of the SNAr reaction. nih.gov For pyridines, the negative charge can be effectively delocalized onto the electronegative nitrogen atom, making them good substrates for SNAr reactions. youtube.com While Meisenheimer complexes can sometimes be isolated and characterized, in many SNAr reactions, they are transient species. nih.govbris.ac.uk

Exploration of Electrophilic and Nucleophilic Reactivity

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the pyridine ring, the acetyl group, and the tolyloxy moiety.

Electrophilic Reactivity: The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene (B151609). youtube.comquimicaorganica.orgquora.com Any electrophilic attack is likely to occur at the positions meta to the nitrogen (C3 and C5). However, in this molecule, the C3 position is already substituted. The tolyloxy group is an ortho, para-director, but its influence on the pyridine ring's reactivity towards electrophiles is likely to be modest compared to the deactivating effect of the pyridine nitrogen. Therefore, electrophilic substitution on the pyridine ring is expected to be difficult. The tolyl group of the tolyloxy moiety, being an activated benzene ring, would be the more likely site for electrophilic attack.

Nucleophilic Reactivity: The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2 and C6). youtube.com In this molecule, the C6 position is already substituted. The carbonyl carbon of the acetyl group is a prominent electrophilic center and is susceptible to nucleophilic addition reactions. nih.govnih.gov The pyridine nitrogen, with its lone pair of electrons, can also act as a nucleophile or a base.

Photochemical and Thermochemical Transformations

Photochemical Transformations: Pyridyl ketones are known to undergo photochemical reactions. rsc.orgacs.org Upon irradiation, typically with UV light, the carbonyl group can be excited to a triplet state. rsc.org This excited state can then undergo various transformations, including intramolecular hydrogen abstraction or photocyclization. rsc.orgacs.org For this compound, irradiation could potentially lead to rearrangements or cyclization products, although specific pathways would depend on the reaction conditions. baranlab.orgchemrxiv.org

Thermochemical Transformations: The thermal stability of aryloxy-pyridines is generally high. nih.gov The C-O ether linkage is relatively strong. At very high temperatures, thermal decomposition would likely involve the cleavage of the ether bond or fragmentation of the pyridine ring. researchgate.netwmich.edursc.org The acetyl group may also undergo thermal reactions at elevated temperatures. Studies on related pyridine derivatives suggest that decomposition can proceed through radical pathways. rsc.org

Reactivity with Common Reagents and Functional Group Transformations

The presence of the acetyl group and the pyridine ring allows for a range of functional group transformations.

Reactions of the Acetyl Group:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or to a methylene (B1212753) group (ethyl group) via methods like the Wolff-Kishner or Clemmensen reduction.

Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Condensation Reactions: The alpha-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions, such as the aldol (B89426) condensation.

Reactions of the Pyridine Ring:

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). Pyridine N-oxides have different reactivity profiles compared to the parent pyridine. youtube.com

Quaternization: The nitrogen atom can react with alkyl halides to form quaternary pyridinium (B92312) salts.

Table 2: Potential Functional Group Transformations

| Functional Group | Reagent/Condition | Product Functional Group |

|---|---|---|

| Acetyl (C=O) | NaBH4 | Secondary Alcohol (-CH(OH)CH3) |

| Acetyl (C=O) | H2NNH2, KOH | Ethyl (-CH2CH3) |

| Acetyl (C=O) | KMnO4 | Carboxylic Acid (-COOH) |

| Pyridine (N) | m-CPBA | N-Oxide |

Chemo- and Regioselectivity Studies

In a molecule with multiple reactive sites like this compound, chemo- and regioselectivity are important considerations.

Chemoselectivity: In reactions involving both the acetyl group and the pyridine ring, the choice of reagents and reaction conditions will determine which group reacts preferentially. For example, a mild reducing agent like sodium borohydride would likely selectively reduce the acetyl group without affecting the pyridine ring. Conversely, reactions targeting the pyridine nitrogen, such as N-oxidation or quaternization, can often be performed without affecting the acetyl group.

Regioselectivity: For any potential electrophilic substitution on the pyridine ring, the directing effects of the existing substituents would be crucial. The pyridine nitrogen strongly directs incoming electrophiles to the meta-position (C3 and C5). youtube.comquimicaorganica.orgquora.com With the C3 position blocked, any electrophilic attack on the pyridine ring would be directed to C5. For electrophilic attack on the tolyl ring of the tolyloxy group, the methyl group and the ether oxygen would direct incoming electrophiles to the ortho and para positions relative to the methyl group. The regioselectivity of nucleophilic attack on the pyridine ring is directed to the ortho and para positions relative to the nitrogen. youtube.com

Advanced Spectroscopic and Computational Approaches for Elucidating Molecular Architecture of 1 6 M Tolyloxy Pyridin 3 Yl Ethan 1 One

High-Resolution Spectroscopic Techniques for Structural Confirmation and Dynamics

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's constitution and conformation. By probing the interactions of molecules with electromagnetic radiation, we can deduce detailed information about atomic connectivity, functional groups, and spatial arrangements.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional NMR spectroscopy provides a powerful toolkit for mapping the intricate network of covalent bonds and spatial proximities within a molecule. For 1-(6-(m-tolyloxy)pyridin-3-yl)ethan-1-one, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential for complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) and tolyl rings, as well as a characteristic singlet for the acetyl methyl group. The pyridine ring protons would exhibit coupling patterns indicative of their substitution, while the tolyl ring would show a more complex pattern due to the meta-substitution.

¹³C NMR: The carbon spectrum would reveal discrete resonances for each unique carbon atom, including the carbonyl carbon of the acetyl group, the carbons of the two aromatic rings, and the methyl carbons.

Correlation Spectroscopy (COSY): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the pyridine and tolyl rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about through-space proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule, for example, the relative orientation of the tolyl and pyridyl rings around the ether linkage.

| Technique | Information Obtained | Application to this compound |

| COSY | ¹H-¹H correlations (through-bond) | Confirms proton connectivity within the pyridine and tolyl rings. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Establishes the connectivity between the acetyl group, pyridine ring, and tolyl ring. |

| NOESY | ¹H-¹H correlations (through-space) | Determines the spatial proximity of protons, providing insights into the molecule's conformation. |

Advanced Mass Spectrometry (MS/MS, High-Resolution MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion, providing valuable information about the molecule's structure.

For this compound, HRMS would be used to confirm the elemental composition of C₁₄H₁₃NO₂. In an MS/MS experiment, the molecular ion would be expected to fragment in predictable ways. Key fragmentation pathways could include:

Loss of the acetyl group (•CH₃CO) to form a stable pyridyl cation.

Cleavage of the ether bond, leading to fragments corresponding to the m-tolyloxy radical and the acetyl-substituted pyridine cation, or vice-versa.

Further fragmentation of the aromatic rings.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. conferenceworld.innih.gov These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.

For this compound, the following characteristic vibrational bands would be expected:

C=O stretch: A strong absorption in the FT-IR spectrum, typically around 1680-1700 cm⁻¹, corresponding to the carbonyl group of the ketone.

C-O-C stretch: Vibrations associated with the aryl ether linkage, typically appearing in the fingerprint region of the spectrum (around 1250-1000 cm⁻¹).

C=C and C=N stretches: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic pyridine and benzene (B151609) rings.

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.

Both FT-IR and Raman spectroscopy provide complementary information and can offer insights into molecular symmetry and conformational isomers. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a detailed structural model. This would definitively confirm the connectivity of the atoms and reveal the dihedral angles between the aromatic rings, providing a static snapshot of the molecule's preferred solid-state conformation. This experimental structure would also serve as an excellent benchmark for validating the results of computational modeling.

Quantum Chemical Calculations

Computational chemistry provides a powerful theoretical framework to complement and interpret experimental data. Quantum chemical calculations can predict a wide range of molecular properties, from geometry and electronic structure to spectroscopic parameters.

Investigation of Molecular Mechanisms of Biological Interaction and Target Identification for 1 6 M Tolyloxy Pyridin 3 Yl Ethan 1 One in Vitro/in Silico Focus

Enzyme Inhibition and Activation Studies (In Vitro)

No studies were identified that investigated the effects of 1-(6-(m-tolyloxy)pyridin-3-yl)ethan-1-one on enzyme activity.

There is no available research detailing the mechanism by which this compound might inhibit or activate any specific enzyme. This includes a lack of information on whether potential interactions would be reversible, irreversible, competitive, non-competitive, or uncompetitive.

In the absence of enzyme activity studies, no kinetic parameters such as inhibition constants (K_i) or activation constants (K_a) have been determined for this compound. Data tables presenting such kinetic characterizations are therefore not available.

Receptor Binding and Signaling Pathway Modulation (In Vitro)

No literature was found describing the interaction of this compound with any biological receptors or its ability to modulate signaling pathways.

There are no published receptor binding assays for this compound. Consequently, data on its affinity (K_d), selectivity for specific receptor subtypes, or the nature of its binding (e.g., agonist, antagonist, allosteric modulator) are unavailable.

No functional assays in cell-free systems have been reported to assess the impact of this compound on downstream signaling events, such as second messenger production or the activation of specific signaling proteins.

Protein-Compound Interaction Studies (In Vitro/In Silico)

There is a lack of specific in vitro or in silico studies detailing the direct binding or interaction of this compound with any protein target. While general principles of protein-ligand interactions are well-established, no specific computational docking simulations, biophysical binding assays (such as Surface Plasmon Resonance or Isothermal Titration Calorimetry), or structural biology studies (like X-ray crystallography or NMR) have been published for this particular compound. Therefore, no data tables summarizing binding affinities, interaction sites, or key molecular interactions can be provided.

Molecular Docking and Virtual Screening for Target Prediction

In silico techniques such as molecular docking and virtual screening are powerful tools for predicting the potential biological targets of a small molecule by simulating its interaction with known protein structures. However, no published studies were identified that have performed molecular docking or virtual screening specifically for this compound. While research exists on other pyridine-containing compounds, this information cannot be extrapolated to predict the specific targets of the compound .

Biophysical Techniques for Binding Affinity Determination (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for quantifying the binding affinity of a compound to its target protein. There are currently no available scientific reports detailing the use of these techniques to measure the binding affinity of this compound to any biological target.

Structural Biology Approaches (e.g., Co-crystallization with Target Proteins)

Structural biology techniques, such as X-ray co-crystallization, provide atomic-level insights into how a compound binds to its target. An extensive search of structural databases and the scientific literature yielded no evidence of co-crystallization studies involving this compound with any protein.

Investigation of Cellular Mechanisms of Action (In Vitro Cell Models)

The cellular effects of a compound are critical to understanding its biological function. However, specific in vitro studies on the cellular mechanisms of action for this compound are not present in the accessible scientific literature.

Effects on Specific Cellular Pathways and Biomarkers

There is no published research that investigates the effects of this compound on specific cellular signaling pathways or the modulation of any associated biomarkers.

Modulatory Effects on Gene Expression and Protein Synthesis in Cell Lines

Studies examining the influence of this compound on gene expression or protein synthesis in any cell line have not been reported. Consequently, there is no data available on its potential to modulate these fundamental cellular processes.

Based on a comprehensive review of the scientific literature, there is a notable absence of published research on the molecular and cellular mechanisms of this compound. The potential biological targets, binding affinities, and effects on cellular pathways remain uninvestigated. Future in silico and in vitro studies are necessary to elucidate the pharmacological profile of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 6 M Tolyloxy Pyridin 3 Yl Ethan 1 One Analogs Non Clinical Focus

Correlating Structural Modifications with In Vitro Biological Activity

The in vitro biological activity of analogs of 1-(6-(m-tolyloxy)pyridin-3-yl)ethan-1-one can be systematically evaluated by modifying its three primary structural components: the m-tolyl group, the pyridinoxy core, and the ethanone (B97240) side chain.

Table 1: Postulated In Vitro Activity of Analogs with Modifications on the Tolyloxy Moiety

| Compound | Modification | Expected Impact on In Vitro Activity |

|---|---|---|

| Analog A | Replacement of m-methyl with p-methyl | May alter steric interactions and binding pose. |

| Analog B | Replacement of m-methyl with electron-withdrawing group (e.g., -Cl, -CF3) | Could enhance binding through new electronic interactions or by altering the pKa of the pyridine (B92270) nitrogen. |

| Analog C | Replacement of m-methyl with electron-donating group (e.g., -OCH3) | May increase electron density on the phenoxy ring, potentially affecting pi-stacking interactions. |

Modifications of the Pyridinoxy Core: The pyridine ring and the ether linkage are central to the molecule's architecture. The position of the phenoxy group on the pyridine ring is a key determinant of activity. In many classes of pyridine-containing compounds, the substitution pattern on the pyridine ring dictates the orientation of the molecule in a binding site. Shifting the phenoxy group from the 6-position to other positions on the pyridine ring would fundamentally change the molecule's geometry and its ability to interact with a target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, a QSAR model could be developed to predict their in vitro potency.

In a hypothetical QSAR study, a series of analogs would be synthesized and their in vitro activity (e.g., IC50) against a specific target would be determined. Then, various molecular descriptors for each analog would be calculated. These descriptors can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A reliable QSAR model for pyridine derivatives has been used to design and determine their properties for therapeutic applications. chemrevlett.com For instance, a multiple linear regression (MLR) analysis might yield an equation similar to:

pIC50 = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Such a model would indicate that the biological activity is influenced by a combination of hydrophobicity, polarity, and the size of the molecule. QSAR studies on acetylpyridine derivatives have shown that topological descriptors can be effective in modeling molecular properties like lipophilicity, which in turn influences biological activity. kg.ac.rs

Investigation of Physicochemical Descriptors Influencing Molecular Interactions

The molecular interactions of this compound analogs with a biological target are governed by their physicochemical properties. Key descriptors include:

Lipophilicity (logP): This parameter affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in a protein. Modifications to the tolyl group or the ethanone side chain would significantly alter the logP value.

Electronic Properties: The distribution of electron density, characterized by descriptors like dipole moment and electrostatic potential, is crucial for electrostatic interactions and hydrogen bonding. The nitrogen atom in the pyridine ring and the oxygen of the ether and ketone groups are key features in this regard.

Steric Factors: The size and shape of the molecule, described by parameters such as molecular weight, volume, and surface area, determine the goodness of fit within a binding site.

Stereochemical Influences on Molecular Recognition

While this compound itself is achiral, the introduction of a chiral center, for example, by reduction of the ketone to a secondary alcohol, would result in enantiomers. These enantiomers could exhibit different biological activities due to the stereospecific nature of protein-ligand interactions. The three-dimensional arrangement of atoms in a chiral molecule is critical for its ability to bind to a specific site on a biological target.

If the ethanone side chain were to be extended or substituted to create a chiral center, it is highly probable that one enantiomer would show greater potency than the other. This is because the chiral center would orient the substituents in a specific spatial arrangement, and only one of these arrangements might be optimal for interaction with the amino acid residues in the binding pocket of a target protein.

Design Principles for Enhanced Selectivity and Potency (In Vitro)

Based on the general principles of SAR and SPR for related heterocyclic compounds, the following design strategies could be employed to enhance the in vitro selectivity and potency of analogs of this compound:

Target-Specific Modifications: A detailed understanding of the target's binding site architecture is paramount. Structure-based drug design can be used to introduce functional groups that form specific interactions (e.g., hydrogen bonds, salt bridges) with key residues in the target, thereby increasing potency and selectivity.

Optimizing Lipophilicity: Fine-tuning the lipophilicity of the molecule by adding or removing hydrophobic or hydrophilic groups can improve its target engagement and reduce off-target effects.

Conformational Rigidity: Introducing conformational constraints, for example, by incorporating cyclic structures or double bonds, can lock the molecule in a bioactive conformation. This can lead to an increase in potency by reducing the entropic penalty of binding.

Exploiting Selectivity Pockets: If there are differences in the binding sites of the target and related off-targets, these can be exploited by designing analogs with substituents that fit into the selectivity pockets of the desired target but clash with the binding site of off-targets.

Development of Advanced Analytical Methodologies for 1 6 M Tolyloxy Pyridin 3 Yl Ethan 1 One in Complex Matrices

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating and identifying compounds within a mixture. For a compound like 1-(6-(m-tolyloxy)pyridin-3-yl)ethan-1-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be viable options, each with its own set of considerations.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective technique for the analysis of moderately polar organic compounds. For a related compound, Ethanone (B97240), 1-(6-methyl-3-pyridinyl)-, a reversed-phase HPLC method has been described using a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com A similar approach could be a starting point for developing a method for this compound.

Hypothetical HPLC Parameters:

| Parameter | Suggested Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength determined by the compound's absorbance maximum (likely in the 250-280 nm range) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The suitability of GC-MS for this compound would depend on its volatility and thermal stability. Analysis of other pyridine (B92270) derivatives has been successfully performed using GC-MS. orgsyn.orgresearchgate.net

Hypothetical GC-MS Parameters:

| Parameter | Suggested Condition |

|---|---|

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | An initial oven temperature held for a short period, followed by a ramp to a final temperature to ensure elution of the compound. |

| MS Detector | Electron Ionization (EI) with a full scan or Selected Ion Monitoring (SIM) for higher sensitivity. |

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simple and cost-effective approach for the quantitative determination of a compound, provided it has a suitable chromophore. The pyridine ring and the tolyloxy group in this compound suggest that it will absorb UV radiation. For a related compound, 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, UV-Vis absorbance maxima were observed at 219, 258, and 286 nm. nih.gov

The development of a spectrophotometric method would involve:

Determination of λmax: Scanning a dilute solution of the pure compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) across the UV-Vis spectrum to identify the wavelength of maximum absorbance.

Calibration Curve: Preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax to construct a calibration curve.

Sample Analysis: Measuring the absorbance of the sample solution and determining the concentration from the calibration curve.

It is important to note that this method is susceptible to interference from other components in the matrix that absorb at the same wavelength.

Electrochemical Detection Methods

Electrochemical detection methods can offer high sensitivity and selectivity for electroactive compounds. While no specific electrochemical methods were found for this compound, the presence of the pyridine ring suggests that it might be susceptible to oxidation or reduction under certain conditions. Techniques like cyclic voltammetry could be used to investigate the electrochemical behavior of the compound and to develop an analytical method using techniques such as differential pulse voltammetry or amperometry, often coupled with HPLC.

Sample Preparation Strategies for Diverse Sample Types

The choice of sample preparation technique is critical and depends on the nature of the matrix and the concentration of the analyte. The goal is to extract the analyte of interest, remove interfering substances, and concentrate the sample if necessary.

For Pharmaceutical Formulations: A simple dissolution in a suitable solvent followed by filtration might be sufficient.

For Biological Matrices (e.g., plasma, urine): More complex procedures like protein precipitation (using acetonitrile or methanol), liquid-liquid extraction (LLE) with an appropriate organic solvent, or solid-phase extraction (SPE) would be required to remove proteins, salts, and other endogenous components.

For Environmental Samples (e.g., water, soil): Techniques like SPE would be essential to isolate and concentrate the analyte from the complex matrix.

Method Validation and Quality Control

Any newly developed analytical method must be validated to ensure its reliability, accuracy, and precision. According to international guidelines (e.g., ICH for pharmaceuticals), method validation involves assessing the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quality control samples at different concentration levels should be included in each analytical run to ensure the ongoing performance of the method.

Emerging Research Directions and Future Perspectives for 1 6 M Tolyloxy Pyridin 3 Yl Ethan 1 One

Potential as a Molecular Probe in Chemical Biology

While direct studies on 1-(6-(m-tolyloxy)pyridin-3-yl)ethan-1-one as a molecular probe are not yet prevalent, its structural motifs suggest significant potential in this area. Pyridine-based fluorescent probes have been successfully utilized for the detection of various analytes, including metal ions and biologically relevant molecules. The pyridine (B92270) core of the compound could be functionalized to modulate its photophysical properties, making it a candidate for developing new sensors. For instance, modifications to the ethanone (B97240) group could introduce fluorophores or reactive handles for bioconjugation, enabling its use in cellular imaging and tracking of biological processes. The tolyloxy group can also influence the molecule's lipophilicity and cellular uptake, which are critical parameters for effective molecular probes. Future research could focus on synthesizing derivatives of this compound and evaluating their fluorescence, selectivity, and biocompatibility for specific applications in chemical biology.

Applications in Materials Science (e.g., as a Ligand in Coordination Chemistry, Polymer Additive)

The versatile structure of this compound makes it a promising candidate for various applications in materials science.

Ligand in Coordination Chemistry: The nitrogen atom in the pyridine ring and the oxygen atom of the ethanone group can act as coordination sites for metal ions. Di-2-pyridyl ketone and its derivatives are well-known for their ability to form stable complexes with a variety of metals, leading to materials with interesting magnetic, optical, and catalytic properties. researchgate.net Similarly, this compound could be employed as a ligand to synthesize novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in gas storage, catalysis, and sensing.

Polymer Additive: Aryloxy-substituted phosphazene polymers, some containing tolyloxy groups, have been investigated for their thermal and optical properties. acs.org The incorporation of this compound as a monomer or an additive in polymer synthesis could lead to new materials with enhanced thermal stability, flame retardancy, or specific optical characteristics. Its aromatic nature could also contribute to improved mechanical properties.

Green Chemistry Approaches to Synthesis and Derivatization

Developing environmentally friendly methods for the synthesis of this compound and its derivatives is a key area of future research. Green chemistry principles can be applied to both the formation of the pyridine ring and the aryl ether linkage.

Synthesis of Substituted Pyridines: Traditional methods for pyridine synthesis often involve harsh conditions and hazardous reagents. Green alternatives include one-pot multicomponent reactions, which increase efficiency and reduce waste. nih.govacs.org The use of nanocatalysts and microwave-assisted synthesis can also lead to cleaner and more efficient processes for preparing the substituted pyridine core. researchgate.net

Computational Design of Novel Analogs with Predicted Functionality

Computational chemistry offers powerful tools for designing novel analogs of this compound with specific, predictable functionalities. Molecular modeling and docking studies can be used to explore how structural modifications would affect the compound's properties and potential biological activities. nih.gov For example, computational methods can predict the binding affinity of analogs to specific protein targets, guiding the synthesis of new potential therapeutic agents. researchgate.net Similarly, density functional theory (DFT) calculations can be used to predict the electronic and optical properties of new derivatives, aiding in the design of novel materials for electronics and photonics. This in silico approach can accelerate the discovery process and reduce the need for extensive experimental screening.

Collaborative Research Opportunities and Interdisciplinary Applications

The diverse potential of this compound provides numerous opportunities for collaborative and interdisciplinary research.

Medicinal Chemistry and Pharmacology: Collaboration between synthetic chemists and biologists could explore the potential of this compound and its analogs as scaffolds for new drugs. The pyridine moiety is present in many bioactive compounds, and derivatives of this compound could be screened for various therapeutic activities. nih.gov

Photochemistry and Environmental Science: The photochemical properties of pyridyl ketones are an area of active research. nih.gov Interdisciplinary studies involving chemists and environmental scientists could investigate the photostability and potential environmental applications of this compound, such as in photocatalysis for water purification.

Materials Science and Engineering: Joint efforts between chemists and materials scientists could lead to the development of novel polymers and coordination compounds with tailored properties for specific applications, ranging from advanced coatings to electronic devices.

Q & A

Q. How does pH affect the compound’s stability in aqueous buffers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.